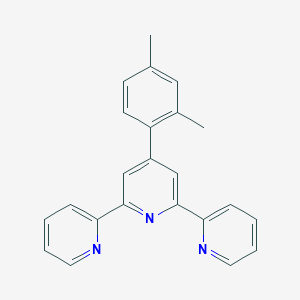
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine, also known as DPPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula of C23H19N3 and a molecular weight of 349.42 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine is not fully understood, but it is believed to involve the chelation of metal ions and the formation of stable complexes. 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been shown to bind to various metal ions such as copper, zinc, and iron, and to exhibit different spectroscopic properties depending on the metal ion complexed.
Efectos Bioquímicos Y Fisiológicos
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine can reduce tumor growth in animal models and exhibit low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine. One direction is to explore its potential applications in drug delivery systems and imaging agents. Another direction is to investigate its interactions with different metal ions and to develop new analytical methods for their determination. Furthermore, the development of new synthetic routes for 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine and its derivatives could lead to the discovery of new compounds with improved properties and activities.
Conclusion:
In conclusion, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine is a versatile compound with promising applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine and its derivatives could lead to the development of new materials, drugs, and analytical methods.
Métodos De Síntesis
The synthesis of 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine involves the reaction of 2,6-dipyridin-2-ylpyridine with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The reaction occurs under mild conditions and yields 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine as a yellow crystalline solid with high purity.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been found to exhibit promising antitumor, antibacterial, and antifungal activities. In materials science, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been used as a building block for the synthesis of luminescent materials and as a fluorescent probe for the detection of metal ions. In analytical chemistry, 4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine has been used as a chelating agent for the separation and determination of metal ions in complex matrices.
Propiedades
Número CAS |
158014-69-8 |
|---|---|
Nombre del producto |
4-(2,4-Dimethylphenyl)-2,6-dipyridin-2-ylpyridine |
Fórmula molecular |
C23H19N3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-(2,4-dimethylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H19N3/c1-16-9-10-19(17(2)13-16)18-14-22(20-7-3-5-11-24-20)26-23(15-18)21-8-4-6-12-25-21/h3-15H,1-2H3 |
Clave InChI |
AOIKEXZOZPOIBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C |
Sinónimos |
4'-(2,4-DIMETHYLPHENYL)-2,2':6',2''-TERPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




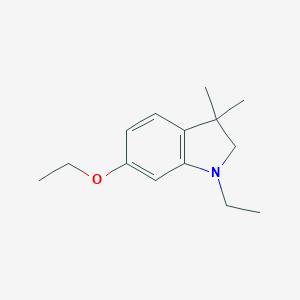
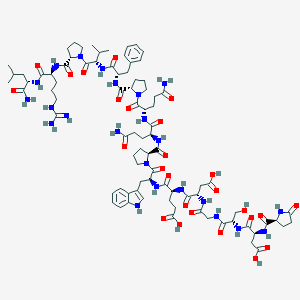

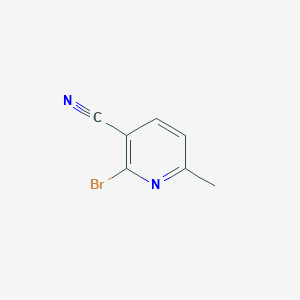

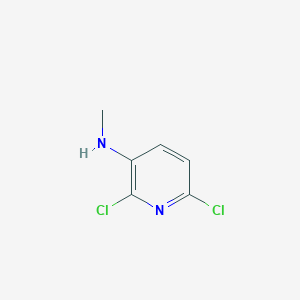
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
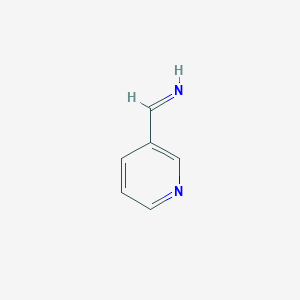
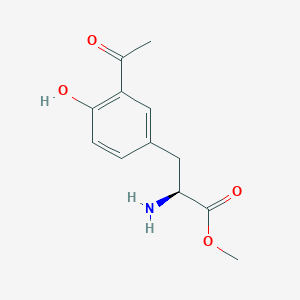
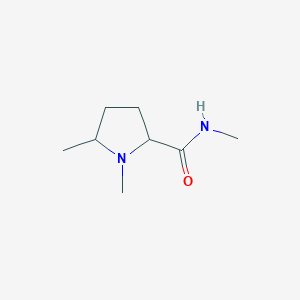
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
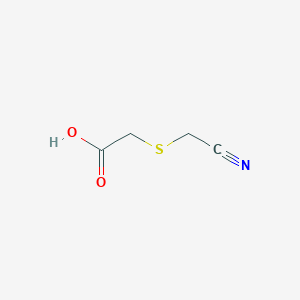
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)